molecular formula C7H5F3S B1345641 3-(Trifluoromethyl)thiophenol CAS No. 937-00-8

3-(Trifluoromethyl)thiophenol

Cat. No.: B1345641
CAS No.: 937-00-8
M. Wt: 178.18 g/mol
InChI Key: SCURCOWZQJIUGR-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)thiophenol is an organic compound with the molecular formula C7H5F3S. It is also known by other names such as 3-trifluoromethyl benzenethiol and 3-mercaptobenzotrifluoride . This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to a thiophenol moiety, which imparts unique chemical properties.

Scientific Research Applications

3-(Trifluoromethyl)thiophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is utilized in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor for the synthesis of pharmaceuticals and biologically active compounds.

    Industry: The compound finds applications in the production of agrochemicals, dyes, and advanced materials .

Safety and Hazards

3-(Trifluoromethyl)thiophenol is toxic if inhaled, harmful if swallowed, and harmful in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of 3-(Trifluoromethyl)thiophenol research could involve further exploration of its use as a reactant in the preparation of highly active herbicides that inhibit carotenoid biosynthesis . Additionally, the development of new synthesis methods and the study of its reaction mechanisms could also be areas of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)thiophenol can be achieved through various methods. One common approach involves the electrophilic trifluoromethylthiolation of thiols using trifluoromethanesulfenamide . This method is highly selective and effective, promoting the formation of trifluoromethyl disulfides under metal-free and acid-promoted conditions.

Another method involves the reaction of thiophenol with trifluoromethyl phenyl sulfone under visible light irradiation, which facilitates the S-trifluoromethylation of thiophenols . This reaction proceeds through the formation of electron donor-acceptor complexes and single electron transfer mechanisms.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)thiophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form trifluoromethyl disulfides.

    Reduction: Reduction reactions can convert the compound into different thiol derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted thiophenols.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethanesulfenamide, trifluoromethyl phenyl sulfone, and sodium trifluoromethanesulfinate . Reaction conditions often involve the use of visible light irradiation, acid promotion, and metal-free environments.

Major Products Formed

The major products formed from these reactions include trifluoromethyl disulfides, substituted thiophenols, and other thiol derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its single trifluoromethyl group, which provides a balance between reactivity and stability. This makes it a versatile reagent in various chemical reactions and applications .

Properties

IUPAC Name

3-(trifluoromethyl)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3S/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCURCOWZQJIUGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40239539
Record name 3-(Trifluoromethyl)thiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40239539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937-00-8
Record name 3-(Trifluoromethyl)thiophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 937-00-8
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Record name 3-(Trifluoromethyl)thiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40239539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethyl)benzenethiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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